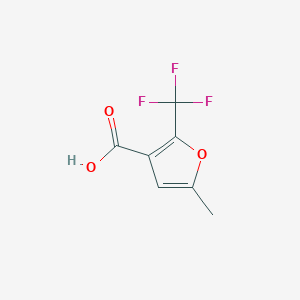

5-methyl-2-(trifluoromethyl)furan-3-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O3/c1-3-2-4(6(11)12)5(13-3)7(8,9)10/h2H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURNFMNHTHXTDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381964 | |

| Record name | 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17515-74-1 | |

| Record name | 5-Methyl-2-(trifluoromethyl)-3-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17515-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17515-74-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid (CAS 17515-74-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid is a specialized heterocyclic compound that stands at the intersection of furan chemistry and fluorine chemistry. The strategic incorporation of a trifluoromethyl (-CF3) group onto the furan scaffold imparts unique physicochemical properties that are highly sought after in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The potent electron-withdrawing nature and high lipophilicity of the -CF3 group can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and cell membrane permeability.[2] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its spectroscopic signature and potential applications, serving as a critical resource for researchers engaged in advanced chemical synthesis and drug discovery.

Physicochemical and Structural Characteristics

This compound is a solid at room temperature with a molecular formula of C₇H₅F₃O₃ and a molecular weight of 194.11 g/mol .[3] Its structure features a furan ring substituted with a methyl group at the 5-position, a trifluoromethyl group at the 2-position, and a carboxylic acid group at the 3-position.

| Property | Value | Source |

| CAS Number | 17515-74-1 | [3] |

| Molecular Formula | C₇H₅F₃O₃ | [3] |

| Molecular Weight | 194.11 g/mol | [3] |

| Melting Point | 124°C | [3] |

| Boiling Point | 241.2°C at 760 mmHg | [3] |

| IUPAC Name | This compound | [3] |

| InChI Key | NURNFMNHTHXTDS-UHFFFAOYSA-N | [3] |

| SMILES | CC1=CC(=C(O1)C(F)(F)F)C(=O)O | [3] |

digraph "5_methyl_2_trifluoromethyl_furan_3_carboxylic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [style=solid];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; O1 [label="O"]; C5 [label="C", pos="1.5,0!"]; O2 [label="O", pos="2.0,-0.866!"]; O3 [label="O", pos="2.0,0.866!"]; H1[label="H", pos="2.5,1.2!"]; C6 [label="C", pos="-1.5,0!"]; H2[label="H", pos="-2.0,0.866!"]; H3[label="H", pos="-2.0,-0.866!"]; H4[label="H", pos="-1.5,-1.5!"]; C7 [label="C", pos="0,-1.5!"]; F1 [label="F", pos="-0.5,-2.5!"]; F2 [label "F", pos="0.5,-2.5!"]; F3 [label="F", pos="0,-2.0!"]; H5[label="H", pos="1.5, -1.5!"];

C1 -- C2; C2 -- O1; O1 -- C3; C3 -- C4; C4 -- C1; C1 -- C5; C5 -- O2; C5 -- O3; O3 -- H1; C3 -- C6; C6 -- H2; C6 -- H3; C6 -- H4; C4 -- C7; C7 -- F1; C7 -- F2; C7 -- F3; C2 -- H5; }

Caption: 2D structure of this compound.

Synthesis and Purification

Proposed Synthetic Pathway

A potential approach could involve the cycloaddition of a trifluoromethylated precursor. The synthesis of trifluoromethyl-containing heterocycles often utilizes building block strategies due to the unique challenges of introducing the -CF3 group.[5][6]

Caption: Proposed general synthetic workflow.

Illustrative Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet chemically sound, procedure based on analogous transformations.

Step 1: Synthesis of a Trifluoromethylated Furan Ester Intermediate

-

To a solution of a suitable trifluoromethylated starting material (e.g., a trifluoroacetoacetate derivative) in an appropriate solvent like toluene, add a catalyst such as a Lewis acid.

-

Slowly add a methylated precursor that can undergo cyclization.

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the ester intermediate.

Step 2: Hydrolysis to the Carboxylic Acid

-

Dissolve the purified ester intermediate in a mixture of a suitable solvent (e.g., methanol or ethanol) and water.

-

Add a base, such as sodium hydroxide or potassium hydroxide, and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and acidify with a dilute mineral acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Spectroscopic Analysis

While publicly available spectra are limited, the expected spectroscopic data can be predicted based on the functional groups present in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl protons and the furan ring proton.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~2.4 | Singlet |

| ~6.5 | Singlet |

| >10 | Broad Singlet |

The electron-withdrawing trifluoromethyl and carboxylic acid groups will deshield the adjacent furan proton, shifting its resonance downfield. The methyl group protons are expected to appear as a sharp singlet in the typical alkyl region. The acidic proton of the carboxylic acid will be a broad singlet at a significantly downfield chemical shift.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -CH₃ |

| ~110-120 | Furan C-4 |

| ~120-130 (quartet, J ≈ 270 Hz) | -CF₃ |

| ~140-150 | Furan C-5 |

| ~150-160 (quartet, J ≈ 35 Hz) | Furan C-2 |

| ~125-135 | Furan C-3 |

| ~165-175 | -COOH |

The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The furan carbons will have chemical shifts influenced by the substituents.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the carboxylic acid and the trifluoromethyl group.

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 | O-H |

| 1700-1725 | C=O |

| 1100-1300 | C-F |

| ~1600 | C=C |

The most prominent feature will be the very broad O-H stretch of the carboxylic acid, a hallmark of this functional group due to hydrogen bonding.[7] A strong carbonyl (C=O) absorption will also be present.[7] The C-F stretches of the trifluoromethyl group will appear as strong bands in the fingerprint region.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (194.11 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group, the trifluoromethyl group, and other characteristic furan ring cleavages.

Reactivity and Chemical Transformations

The reactivity of this compound is dictated by its functional groups: the carboxylic acid and the trifluoromethylated furan ring.

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. These reactions are fundamental in creating derivatives for various applications.

-

Furan Ring: The furan ring is an electron-rich aromatic system, but the presence of the strongly electron-withdrawing trifluoromethyl and carboxylic acid groups deactivates it towards electrophilic substitution. However, the ring can still participate in certain cycloaddition reactions. The C-F bonds in the trifluoromethyl group are highly stable.

Caption: Key chemical transformations.

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive building block in drug discovery.

-

Metabolic Stability: The trifluoromethyl group is known to block metabolic oxidation at the position it occupies, which can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate.[2]

-

Enhanced Potency: The lipophilicity of the -CF3 group can enhance the binding of a molecule to the hydrophobic pockets of target proteins. Its strong electron-withdrawing nature can also modulate the acidity of nearby functional groups, influencing their interactions with biological targets.[2][8]

-

Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's properties.[2]

While specific biological activities for this exact compound are not widely reported, related furan-containing molecules have shown a range of biological activities, including antibacterial and anticancer properties.[9][10] For instance, certain furan derivatives have been investigated as potential antitubercular agents.[11] Therefore, derivatives of this compound represent a promising area for the development of new therapeutic agents.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemists. Its unique combination of a furan core, a methyl group, a carboxylic acid, and a trifluoromethyl group offers a powerful platform for the design and synthesis of novel molecules with potentially enhanced biological activity and improved pharmacokinetic properties. This guide provides a foundational understanding of its properties, synthesis, and potential applications, aiming to facilitate further research and innovation in the scientific community.

References

-

Trifluoromethylated heterocycles. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Liu, Y., Tian, Q., Ge, J., Wu, X., Li, Z., & Cheng, G. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry, 22(30), 6246-6276. Retrieved from [Link]

-

A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (2023). MDPI. Retrieved from [Link]

-

5-Methyl-2-(trifluoromethyl)-3-furancarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). ResearchGate. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved from [Link]

-

Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. (n.d.). OUCi. Retrieved from [Link]

-

2-Furancarboxylic acid, 5-methyl-. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis, chemistry and applications of 5-hydroxymethyl-furfural and its derivatives. (n.d.). Arkivoc. Retrieved from [Link]

-

2-FLUORO-5-(5-METHYLFUR-2-YL)-3-(TRIFLUOROMETHYL)-FURAN - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

5-methyl-2-furan carboxylic acid, 1917-15-3. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives. (2001). ResearchGate. Retrieved from [Link]

-

ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

2-Furoic acid, 3-methyl. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry. Retrieved from [Link]

-

Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation. (n.d.). MDPI. Retrieved from [Link]

-

Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). ResearchGate. Retrieved from [Link]

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid. (n.d.). MDPI. Retrieved from [Link]

-

Introduction to IR Spectroscopy - Carboxylic Acids. (2012). YouTube. Retrieved from [Link]

-

2-Furancarboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

-

¹H NMR spectra of the 5‐hydroxymethyl‐2‐furancarboxylic acid (HFCA). (n.d.). ResearchGate. Retrieved from [Link]

-

3-Furancarboxylic acid, methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

-

2-formyl-5-(hydroxymethyl)-3-furancarboxylic acid methyl ester. (n.d.). SpectraBase. Retrieved from [Link]

-

Showing Compound 5-Methyl-2(3H)-furanone (FDB000776). (n.d.). FooDB. Retrieved from [Link]

Sources

- 1. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Methyl-2-(trifluoromethyl)-3-furancarboxylic acid | C7H5F3O3 | CID 2782183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structural Analysis of 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Fluorinated Heterocycle

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic profiles, make fluorinated organic compounds highly sought after. Within this class, 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid stands as a molecule of significant interest. Its furan core is a prevalent motif in numerous biologically active natural products, while the trifluoromethyl group provides a powerful tool for modulating molecular properties. This guide, intended for researchers and professionals in the chemical sciences, offers a comprehensive structural analysis of this compound, grounded in established analytical techniques and predictive methodologies. As a Senior Application Scientist, the following discourse is designed to not only present data but to elucidate the rationale behind the analytical choices, ensuring a robust and self-validating understanding of the molecule's architecture.

Molecular Identity and Physicochemical Properties

A foundational understanding of a molecule begins with its basic chemical and physical characteristics. This compound is a solid at room temperature with the molecular formula C₇H₅F₃O₃ and a molecular weight of 194.11 g/mol . The table below summarizes its key identifiers and computed properties.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 17515-74-1 | |

| Molecular Formula | C₇H₅F₃O₃ | |

| Molecular Weight | 194.11 g/mol | |

| SMILES | CC1=CC(=C(O1)C(F)(F)F)C(=O)O | |

| InChIKey | NURNFMNHTHXTDS-UHFFFAOYSA-N |

Synthesis Pathway: A Proposed Route

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of a Trifluoromethylated Enaminone Intermediate

This step is based on the known reactivity of enaminones in the synthesis of trifluoromethyl-substituted heterocycles.[1][2]

-

To a solution of a suitable β-dicarbonyl compound (e.g., a 1,3-diketone or a β-ketoester) in an appropriate solvent such as toluene, add an equimolar amount of a primary amine.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

After the reaction is complete (monitored by TLC or GC-MS), cool the mixture and remove the solvent under reduced pressure to yield the crude enaminone.

-

Purify the enaminone by recrystallization or column chromatography.

Step 2: Cyclization to the Furan Ester Derivative

The Paal-Knorr synthesis is a classic and robust method for the formation of furans from 1,4-dicarbonyl compounds.[3][4][5][6][7] This can be adapted for the cyclization of a suitably functionalized precursor.

-

The trifluoromethylated enaminone from Step 1 is reacted with a suitable α-haloketone in the presence of a base to form a 1,4-dicarbonyl intermediate.

-

This intermediate is then subjected to acid-catalyzed cyclization. To a solution of the 1,4-dicarbonyl compound in a solvent such as acetic acid, add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the furan ester derivative.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ester to the carboxylic acid. This can be achieved under either acidic or basic conditions.[8][9][10][11]

-

Dissolve the furan ester from Step 2 in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

Add an excess of a base (e.g., sodium hydroxide or potassium hydroxide) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material has been consumed.

-

Cool the reaction mixture and remove the alcohol under reduced pressure.

-

Acidify the aqueous solution with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Spectroscopic Structural Elucidation

The unequivocal determination of a molecule's structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the atomic connectivity and chemical environment.

Caption: Key spectroscopic methods for structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can gain detailed information about the chemical environment and connectivity of atoms.

3.1.1 ¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, we expect to see three distinct signals:

-

Methyl Protons (-CH₃): A singlet in the upfield region, typically around δ 2.0-2.5 ppm . The exact chemical shift will be influenced by the electron-donating nature of the furan ring.

-

Furan Proton (-CH=): A singlet in the aromatic region, likely between δ 6.0-6.5 ppm . Its chemical shift is influenced by the adjacent methyl group and the overall electronic nature of the substituted furan ring.

-

Carboxylic Acid Proton (-COOH): A broad singlet in the downfield region, typically δ 10-13 ppm . This proton is acidic and its signal is often broad due to hydrogen bonding and exchange with trace amounts of water in the solvent.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~ 2.3 | Singlet | 3H |

| Furan-H | ~ 6.2 | Singlet | 1H |

| -COOH | ~ 11.5 | Broad Singlet | 1H |

3.1.2 ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For our target compound, we anticipate seven distinct carbon signals:

-

Methyl Carbon (-CH₃): An upfield signal, typically around δ 10-20 ppm .

-

Furan Ring Carbons: Four signals in the aromatic region. The carbon bearing the trifluoromethyl group will be significantly influenced by the fluorine atoms, likely appearing as a quartet due to C-F coupling. The other furan carbons will have chemical shifts characteristic of substituted furans.

-

Trifluoromethyl Carbon (-CF₃): A quartet in the downfield region due to the strong deshielding effect of the three fluorine atoms and the one-bond C-F coupling. The chemical shift is expected in the range of δ 120-130 ppm .

-

Carboxylic Acid Carbon (-COOH): A downfield signal, typically around δ 160-170 ppm .

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| -CH₃ | ~ 15 | Singlet |

| Furan-C4 | ~ 115 | Singlet |

| Furan-C3 | ~ 120 | Singlet |

| -CF₃ | ~ 125 | Quartet |

| Furan-C5 | ~ 145 | Singlet |

| Furan-C2 | ~ 150 | Quartet |

| -COOH | ~ 165 | Singlet |

3.1.3 ¹⁹F NMR Spectroscopy: A Window into the Fluorine Environment

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.[12][13][14][15] For this compound, we expect a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of a -CF₃ group attached to an aromatic ring is typically in the range of δ -60 to -70 ppm (relative to CFCl₃).[12][16][17]

Predicted ¹⁹F NMR Data:

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | ~ -65 | Singlet |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of our target compound is expected to show several characteristic absorption bands.

Predicted FT-IR Data:

| Wavenumber (cm⁻¹) | Vibration | Description |

| ~ 2500-3300 | O-H stretch | Very broad, characteristic of a carboxylic acid O-H involved in hydrogen bonding. |

| ~ 2850-3000 | C-H stretch | Aliphatic C-H stretching of the methyl group. |

| ~ 1700-1725 | C=O stretch | Strong, sharp absorption characteristic of a carboxylic acid carbonyl group. |

| ~ 1600 & ~1450 | C=C stretch | Aromatic ring stretching of the furan core. |

| ~ 1100-1300 | C-F stretch | Strong absorptions characteristic of the trifluoromethyl group. |

| ~ 900-1400 | O-H bend | Broad absorption associated with the carboxylic acid. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ should be observed at m/z 194.

The fragmentation pattern will be influenced by the stability of the resulting fragments. Key expected fragmentation pathways include:

-

Loss of a hydroxyl radical (-•OH): [M - 17]⁺, leading to an acylium ion.

-

Loss of the carboxylic acid group (-COOH): [M - 45]⁺.

-

Loss of the trifluoromethyl group (-•CF₃): [M - 69]⁺.

Crystallographic Analysis (Predicted)

While no experimental crystal structure is currently available in the public domain, we can predict some aspects of the solid-state structure based on the molecular functionalities. The presence of the carboxylic acid group strongly suggests the formation of hydrogen-bonded dimers in the solid state. This is a very common packing motif for carboxylic acids.

Caption: Predicted hydrogen-bonding motif in the solid state.

A full single-crystal X-ray diffraction analysis would be required to definitively determine the crystal packing, bond lengths, bond angles, and any intermolecular interactions beyond the primary hydrogen bonding.

Conclusion: A Structurally Rich Molecule for Future Applications

The structural analysis of this compound, through a combination of predictive methods and established spectroscopic principles, reveals a molecule with a well-defined and characterizable architecture. The interplay of the furan ring, the methyl group, the carboxylic acid, and the influential trifluoromethyl group creates a unique electronic and steric profile. This detailed structural understanding is the first and most critical step for any researcher, scientist, or drug development professional looking to utilize this compound in their work. The protocols and predicted data herein provide a solid foundation for its synthesis, characterization, and future application in the development of novel pharmaceuticals and advanced materials.

References

-

Liang, X., et al. (2020). Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones. Chemical Communications. [Link]

-

PubChem. (n.d.). 5-Methyl-2-(trifluoromethyl)-3-furancarboxylic acid. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

-

Liang, X., et al. (2020). Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones. Chemical Communications. [Link]

-

ResearchGate. (n.d.). Paal‐Knorr synthetic methods for substituted furans using either protonic acid or Lewis acid as the catalyst/reagent. [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. [Link]

-

PubChem. (n.d.). 5-Hydroxymethyl-2-furoic acid. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). 2-Fluoro-5-(2-methoxyphenyl)-3-(trifluoromethyl)furan. [Link]

-

Supporting Information for an article. (n.d.). 2. [Link]

-

ResearchGate. (2025). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. [Link]

-

SpectraBase. (n.d.). 2-FLUORO-5-(5-METHYLFUR-2-YL)-3-(TRIFLUOROMETHYL)-FURAN. [Link]

-

SpectraBase. (n.d.). 5-[(5-carboxy-2-furyl)methyl]-2-furoic acid. [Link]

-

SpectraBase. (n.d.). 5-[(5-carboxy-2-furyl)methyl]-2-furoic acid. [Link]

-

PubChem. (n.d.). 2-Furancarboxylic acid, 5-methyl-. National Center for Biotechnology Information. [Link]

-

Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0000617). [Link]

-

NIST. (n.d.). 5-Hydroxymethyl-2-furoic acid, 2TMS derivative. [Link]

-

The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. [Link]

-

Journal of Fluorine Chemistry. (2021). [Link]

- Google Patents. (n.d.).

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785). [Link]

-

NIST. (n.d.). 5-Hydroxymethyl-2-furoic acid, 2TMS derivative. [Link]

-

University of Wisconsin-Madison. (n.d.). Fluorine NMR. [Link]

-

Chemguide. (n.d.). hydrolysis of esters. [Link]

-

Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]

-

Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Link]

-

PhytoHub. (n.d.). Showing entry for 5-Hydroxymethyl-2-furoic acid. [Link]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

-

ResearchGate. (n.d.). The Fourier transform infrared (FTIR) spectra of.... [Link]

-

ResearchGate. (n.d.). (A) 1 H-NMR spectrum of 2-trifluoromethylphenol in phosphate buffer;.... [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. [Link]

-

Chemistry Stack Exchange. (2020). Proton NMR splitting in 2-substituted furan. [Link]

Sources

- 1. Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 11. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. dovepress.com [dovepress.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 15. biophysics.org [biophysics.org]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

spectroscopic data for 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the spectroscopic profile of this compound, a fluorinated heterocyclic compound of interest in chemical synthesis and drug discovery. As researchers and development professionals, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic analysis provides the foundational data for this understanding, confirming identity, purity, and structure. This document moves beyond a simple recitation of data, offering insights into the rationale behind analytical techniques and the interpretation of spectral features, grounded in established chemical principles.

Compound Identity and Structural Features

Before delving into the spectroscopic data, it is essential to establish the fundamental identity of the target molecule.

-

IUPAC Name: this compound[1]

-

Molecular Weight: 194.11 g/mol [1]

-

Canonical SMILES: CC1=CC(=C(O1)C(F)(F)F)C(=O)O[1]

The molecule's structure incorporates several key functional groups that dictate its spectroscopic behavior: a furan ring, a methyl group (-CH₃), an electron-withdrawing trifluoromethyl group (-CF₃), and a carboxylic acid group (-COOH). Each of these components will produce characteristic signals in the various spectra discussed below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this specific compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Proton (¹H) NMR Spectroscopy

Theoretical Principles: ¹H NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration).

Predicted Spectrum Analysis:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the far downfield region, typically between 10-13 ppm.[3] The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. In many cases, this peak is so broad it may be difficult to distinguish from the baseline.[3]

-

Furan Ring Proton (H-4): This single proton is on the furan ring between the methyl and carboxylic acid groups. It is expected to appear as a sharp singlet, as its closest proton neighbors are too far away for significant coupling. Its position will be influenced by the adjacent substituents.

-

Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and are expected to produce a sharp singlet, likely in the 2.0-2.5 ppm range.

Carbon-13 (¹³C) NMR Spectroscopy

Theoretical Principles: ¹³C NMR spectroscopy maps the carbon skeleton of a molecule. The chemical shift of each carbon is sensitive to its hybridization and electronic environment. The presence of the highly electronegative fluorine atoms will have a pronounced effect on the spectrum.

Predicted Spectrum Analysis:

-

Carboxylic Acid Carbon (-COOH): This carbonyl carbon is expected to resonate in the downfield region, typically between 165-185 δ.[3]

-

Furan Ring Carbons (C2, C3, C4, C5): Four distinct signals are expected for the furan ring carbons.

-

C2 (attached to -CF₃): This carbon's signal will be significantly influenced by the trifluoromethyl group. It will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF).

-

C3 (attached to -COOH): The chemical shift will be influenced by the attached carboxylic acid.

-

C4 (attached to -H): This is the only carbon in the ring bonded to a proton.

-

C5 (attached to -CH₃): The signal will be influenced by the methyl group.

-

-

Trifluoromethyl Carbon (-CF₃): This carbon signal will be a prominent quartet due to the large one-bond carbon-fluorine coupling (¹J_CF).

-

Methyl Carbon (-CH₃): This carbon will appear as a singlet in the upfield region of the spectrum.

Fluorine-19 (¹⁹F) NMR Spectroscopy

Theoretical Principles: ¹⁹F NMR is a highly sensitive technique for characterizing organofluorine compounds.[4] The chemical shifts are spread over a very wide range, making it excellent for distinguishing between different fluorine environments.[5]

Predicted Spectrum Analysis:

-

Trifluoromethyl Group (-CF₃): The three fluorine atoms are chemically equivalent. They are not coupled to any nearby protons. Therefore, a single, sharp singlet is expected in the ¹⁹F NMR spectrum. The chemical shift will be characteristic of a CF₃ group attached to an electron-deficient heterocyclic ring.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, using a soft ionization technique like Electrospray Ionization (ESI) would be ideal to observe the molecular ion.

Predicted Spectrum Analysis:

-

Molecular Ion: The exact mass of C₇H₅F₃O₃ is 194.0191. In ESI negative mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 193.0118. In ESI positive mode, the protonated molecule [M+H]⁺ might be observed at m/z 195.0269.

-

Fragmentation Pattern: Using a harder ionization technique like Electron Ionization (EI), characteristic fragments would be expected. Key fragmentation pathways could include:

-

Loss of a carboxyl group (-COOH), m/z 45.

-

Loss of a trifluoromethyl radical (•CF₃), m/z 69.

-

Decarboxylation (loss of CO₂), m/z 44.

-

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups have characteristic absorption bands, making IR an excellent tool for functional group identification.[6]

Predicted Spectrum Analysis:

-

O-H Stretch: A very broad and strong absorption band is expected from 2500-3300 cm⁻¹.[3] This broadness is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids.[6][7] This band will likely overlap with the C-H stretching frequencies.[7]

-

C-H Stretch: Sharp peaks around 2900-3000 cm⁻¹ for the methyl and furan C-H bonds will be superimposed on the broad O-H band.[8]

-

C=O Stretch: A very strong and sharp absorption is expected for the carbonyl group of the carboxylic acid. Due to conjugation with the furan ring, this band is predicted to appear between 1690-1710 cm⁻¹.[3][8]

-

C-O Stretch & O-H Bend: A C-O stretching band should appear in the 1210-1320 cm⁻¹ region, while O-H bending vibrations are found around 1400-1440 cm⁻¹ and 910-950 cm⁻¹.[7]

-

C-F Stretches: The trifluoromethyl group will produce very strong and intense absorption bands in the 1000-1350 cm⁻¹ region.

Summary of Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Multiplicity / Appearance |

| ¹H NMR | -COOH | 10 - 13 ppm | Broad Singlet |

| Furan -H | ~7 - 8 ppm | Singlet | |

| -CH₃ | ~2.0 - 2.5 ppm | Singlet | |

| ¹³C NMR | -COOH | 165 - 185 ppm | Singlet |

| Furan C-CF₃ | ~140 - 150 ppm | Quartet (¹J_CF) | |

| Furan C-COOH | ~120 - 130 ppm | Singlet | |

| Furan C-H | ~110 - 120 ppm | Singlet | |

| Furan C-CH₃ | ~150 - 160 ppm | Singlet | |

| -CF₃ | ~120 - 130 ppm | Quartet (¹J_CF) | |

| -CH₃ | ~15 - 25 ppm | Singlet | |

| ¹⁹F NMR | -CF₃ | Characteristic Shift | Singlet |

| IR | O-H Stretch | 2500 - 3300 cm⁻¹ | Very Broad, Strong |

| C=O Stretch | 1690 - 1710 cm⁻¹ | Strong, Sharp | |

| C-F Stretches | 1000 - 1350 cm⁻¹ | Very Strong, Intense | |

| MS (ESI-) | [M-H]⁻ | m/z 193.01 | - |

Experimental Protocols

The following sections describe generalized, yet robust, protocols for acquiring the spectroscopic data discussed. The causality behind each step is explained to ensure methodological integrity.

Workflow for Spectroscopic Analysis

Caption: General experimental workflow for spectroscopic characterization.

Protocol 1: NMR Data Acquisition (¹H, ¹³C, ¹⁹F)

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Rationale: DMSO-d₆ is chosen for its ability to dissolve the polar carboxylic acid and to slow the exchange of the acidic proton, making the -COOH proton more likely to be observed.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup & Acquisition:

-

Calibrate (shim) the NMR spectrometer to ensure a homogeneous magnetic field. Rationale: Shimming maximizes spectral resolution, resulting in sharper peaks and more accurate data.

-

Acquire a ¹H NMR spectrum. A standard acquisition uses a 90° pulse and a relaxation delay of 1-2 seconds.

-

Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon (unless specific coupling information is desired).

-

Tune the spectrometer probe to the ¹⁹F frequency and acquire the ¹⁹F NMR spectrum. This is a high-sensitivity experiment and usually requires minimal acquisition time.

-

Protocol 2: Mass Spectrometry Data Acquisition (LC-MS with ESI)

-

Sample Preparation:

-

Prepare a stock solution of the compound at 1 mg/mL in a high-purity solvent like methanol or acetonitrile.

-

Perform a serial dilution to create a working solution of approximately 1-10 µg/mL. Rationale: ESI is a concentration-sensitive technique; this range prevents detector saturation and promotes efficient ionization.

-

-

Instrument Setup & Acquisition:

-

Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for small molecule analysis.

-

Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Perform a high-resolution mass scan to confirm the elemental composition from the exact mass.

-

If desired, perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and aid in structural confirmation.

-

Protocol 3: IR Spectroscopy Data Acquisition (ATR)

-

Sample Preparation:

-

Place a small amount of the solid powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. Rationale: ATR is a rapid and convenient method for solid samples that requires minimal preparation.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrument Setup & Acquisition:

-

Record a background spectrum of the empty ATR crystal. Rationale: This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor, ensuring they do not appear in the final sample spectrum.

-

Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry. Retrieved from [Link]

-

Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6636–6647. Retrieved from [Link]

-

JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chen, B. H., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 28(4), 1639. Retrieved from [Link]

-

Chen, B. H., et al. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 70(25), 7769–7778. Retrieved from [Link]

-

PubMed. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

-

Schoen, K., & Leitner, E. (2009). Quantitation of Furan and Methylfuran Formed in Different Precursor Systems by Proton Transfer Reaction Mass Spectrometry. Journal of Agricultural and Food Chemistry, 57(21), 10039-10044. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782183, 5-Methyl-2-(trifluoromethyl)-3-furancarboxylic acid. PubChem. Retrieved from [Link]

-

PubMed. (2025). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-FLUORO-5-(5-METHYLFUR-2-YL)-3-(TRIFLUOROMETHYL)-FURAN - Optional[13C NMR]. Retrieved from [Link]

-

Defense Technical Information Center. (2014). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]

-

ResearchGate. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 5-methyl-2-furan carboxylic acid, 1917-15-3. Retrieved from [Link]

-

Chemsrc. (2025). 5-Methyl-2-furoic acid | CAS#:1917-15-3. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Retrieved from [Link]

-

MDPI. (2021). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 26(11), 3298. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Retrieved from [Link]

-

Arkat USA. (2001). Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives. ARKIVOC, 2001(1), 18-54. Retrieved from [Link]

-

National Institutes of Health. (2023). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. International Journal of Molecular Sciences, 24(13), 10834. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Green Chemistry, 21, 5529-5533. Retrieved from [Link]

-

ResearchGate. (2019). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Retrieved from [Link]

-

ACS Publications. (2023). A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives. ACS Catalysis, 13(1), 619-627. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6919, 2-Furancarboxylic acid. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Furancarboxylic acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 5-Methyl-2-(trifluoromethyl)-3-furancarboxylic acid | C7H5F3O3 | CID 2782183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. biophysics.org [biophysics.org]

- 5. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

A Comprehensive Technical Guide to the Safe Handling of 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid. As a specialized fluorinated heterocyclic compound, its unique chemical properties necessitate a thorough understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research outcomes. This document synthesizes critical safety information from analogous compounds and established best practices for handling fluorinated organic chemicals.

Compound Profile and Hazard Identification

The primary hazards associated with this class of compounds are skin, eye, and respiratory tract irritation.[1][2] The trifluoromethyl group can significantly alter the biological properties of a molecule, often increasing its lipophilicity and metabolic stability, which warrants a cautious approach to handling.[3][4]

Table 1: Hazard Identification based on Analogous Compounds

| Hazard Class | GHS Category | Hazard Statement | Source (Analogous Compound) |

| Skin Irritation | Category 2 | H315: Causes skin irritation | [1][2] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | [1][2] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | [1] |

It is crucial to handle this compound as if it possesses all the hazards identified for its structural analogs until specific toxicological data becomes available.

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure risk, a multi-layered safety approach combining engineering controls and appropriate PPE is mandatory.

Engineering Controls

All manipulations of this compound, especially when handling the powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[5] The work area should be well-ventilated, and safety showers and eyewash stations must be readily accessible.[6] Protect work surfaces from contamination by using disposable plastic-backed absorbent paper.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the final barrier between the researcher and potential exposure.

-

Eye and Face Protection : Chemical safety goggles are the minimum requirement. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8][9]

-

Skin Protection :

-

Gloves : Nitrile gloves should be worn to prevent skin contact.[5] Given the fluorinated nature of the compound, consider double-gloving for added protection.[8] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

-

Lab Coat : A flame-resistant lab coat should be worn at all times.[8] Ensure it is fully buttoned.

-

-

Respiratory Protection : If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8][9]

-

Footwear : Closed-toe shoes are required for all laboratory work.[5][7]

Caption: Required PPE sequence before handling the compound.

Safe Handling, Storage, and Disposal

Adherence to strict protocols for handling, storage, and disposal is paramount for maintaining a safe laboratory environment.

Handling Protocol

-

Preparation : Before handling, ensure all necessary PPE is correctly worn and the chemical fume hood is functioning properly.

-

Weighing : When weighing the solid compound, do so within the fume hood to contain any dust.

-

Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

-

Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[2][6] Decontaminate the work area and any equipment used.

Storage

Store this compound in a tightly sealed, clearly labeled container.[2][6] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][10]

Waste Disposal

All waste containing this compound must be collected in designated, labeled, and sealed containers for hazardous chemical waste.[8] Do not dispose of this chemical down the drain.[5] Follow all local and institutional regulations for chemical waste disposal.

Emergency Procedures

Prompt and correct response to an emergency situation can significantly mitigate potential harm.

First-Aid Measures

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[10]

-

Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. If irritation persists, seek medical attention.[2]

-

Inhalation : Move the victim to fresh air.[9] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion : Do not induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.

Spill Response

-

Small Spills :

-

Alert others in the area and restrict access.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep up the absorbed material and place it in a sealed container for disposal.[9][10]

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills :

-

Evacuate the area immediately.

-

Contact your institution's emergency response team.[8]

-

Caption: Decision workflow for chemical spill response.

Toxicological and Reactivity Insights

The toxicological profile is inferred from its structural components. The furan ring itself can be metabolized to reactive intermediates.[11] The carboxylic acid group imparts acidic properties, and the trifluoromethyl group is a strong electron-withdrawing group that can influence the molecule's reactivity and biological interactions.[4] The high electronegativity of the fluorine atoms in the trifluoromethyl group contributes to the metabolic stability of that part of the molecule.[4][12]

Conclusion

While this compound is a valuable compound in research and development, its handling requires a diligent and informed approach to safety. By understanding the potential hazards based on analogous structures and implementing robust engineering controls, correct PPE usage, and strict handling protocols, researchers can minimize risks and ensure a safe laboratory environment. Always consult your institution's safety office for specific guidance and protocols.

References

- Benchchem.

- Cayman Chemical. (2025, August 22). Safety Data Sheet: 5-Hydroxymethyl-2-furancarboxylic Acid.

- Dakenchem.

- PubChem. 5-(Trifluoromethyl)furan-2-carboxylic acid.

- Sigma-Aldrich. (2025, November 24).

- TCI Chemicals. (2024, December 6). Safety Data Sheet: 3-Methyl-2-furancarboxylic Acid.

- TCI Chemicals. Safety Data Sheet: 3-Methyl-2-furancarboxylic Acid.

- Acros Organics. (2010, November 5).

- Fisher Scientific. (2009, March 16). Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.

- ResearchGate. (2024, April 16). The rat acute oral toxicity of trifluoromethyl compounds (TFMs)

- University of North Carolina. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.

- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

- Pacific Northwest National Laboratory.

- Müller, K., Faeh, C., & Diederich, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.

- Ferreira, B. R., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 984.

Sources

- 1. 5-(Trifluoromethyl)furan-2-carboxylic acid | C6H3F3O3 | CID 2777521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. pnnl.gov [pnnl.gov]

- 12. researchgate.net [researchgate.net]

discovery and history of 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid

An In-depth Technical Guide to 5-Methyl-2-(Trifluoromethyl)furan-3-carboxylic Acid: Synthesis, Properties, and Significance

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Furan Scaffolds

This compound (CAS No. 17515-74-1) is a specialized heterocyclic compound that stands at the intersection of several key areas in modern chemistry. The furan ring is a common motif in natural products and pharmaceuticals, while the trifluoromethyl (CF3) group is a bioisostere of the methyl group that can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The strategic placement of both a methyl and a trifluoromethyl group on the furan core, along with a carboxylic acid handle for further derivatization, makes this molecule a highly valuable building block in drug discovery and agrochemical research.[4][5]

The introduction of a trifluoromethyl group can enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of drug molecules.[4][5] This is attributed to the high stability of the C-F bond and the strong electron-withdrawing nature of the CF3 group.[5]

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C7H5F3O3 | PubChem |

| Molecular Weight | 194.11 g/mol | PubChem |

| CAS Number | 17515-74-1 | Sigma-Aldrich, PubChem |

| IUPAC Name | This compound | PubChem |

| Polar Surface Area | 50.4 Ų | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

Synthesis of this compound: A Proposed Methodological Approach

While a specific, historically documented synthesis for this exact molecule is elusive in readily available literature, a robust synthetic strategy can be devised based on established methods for the preparation of trifluoromethylated furans. The following proposed synthesis is a logical amalgamation of known transformations in heterocyclic and fluorine chemistry.

The general approach involves the construction of the furan ring from acyclic precursors, a common and versatile strategy for synthesizing substituted furans.

Overview of the Synthetic Strategy

The proposed synthesis follows a convergent approach, starting from commercially available starting materials. The key steps involve the formation of a β-dicarbonyl compound, followed by a cyclization-dehydration reaction to form the furan ring, and subsequent functional group manipulations.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate

This reaction is a Claisen condensation between ethyl acetoacetate and trifluoroacetic anhydride.

-

Materials:

-

Ethyl acetoacetate

-

Trifluoroacetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a stirred solution of ethyl acetoacetate (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add trifluoroacetic anhydride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Separate the organic layer, and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield ethyl 4,4,4-trifluoroacetoacetate.

-

Step 2: Synthesis of Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate

This transformation can be achieved via a DABCO-catalyzed reaction of propargyl alcohols with a β-ketoester, which proceeds through a Michael addition and Claisen rearrangement/cyclization process.[6]

-

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Propargyl alcohol

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Toluene

-

Saturated ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and propargyl alcohol (1.2 eq) in toluene, add DABCO (0.2 eq).

-

Stir the reaction mixture at 80 °C for 24 hours.

-

Cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate.

-

Step 3: Saponification to this compound

The final step is the hydrolysis of the ester to the carboxylic acid.

-

Materials:

-

Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate

-

Lithium hydroxide (or sodium hydroxide)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Authoritative Grounding and Causality in Experimental Design

The choice of reagents and reaction conditions in the proposed synthesis is grounded in established principles of organic synthesis.

-

Claisen Condensation: The use of pyridine as a base in the first step facilitates the formation of the enolate of ethyl acetoacetate, which then acts as the nucleophile. Trifluoroacetic anhydride is a potent acylating agent, driving the reaction towards the desired trifluoromethylated β-ketoester.

-

Furan Synthesis: The DABCO-catalyzed reaction is a mild and efficient method for the construction of substituted furans.[6] DABCO acts as a nucleophilic catalyst, activating the propargyl alcohol for the initial Michael addition. The subsequent Claisen rearrangement and cyclization are thermally driven processes that lead to the stable aromatic furan ring.

-

Saponification: The use of lithium hydroxide in a THF/water mixture is a standard and reliable method for the hydrolysis of esters. The aqueous medium is necessary for the hydrolysis reaction, while THF ensures the solubility of the organic substrate.

Applications and Future Perspectives

The unique combination of a furan core, a trifluoromethyl group, and a carboxylic acid functional group makes this compound a valuable intermediate for the synthesis of a wide range of biologically active molecules. The carboxylic acid moiety provides a convenient handle for amide bond formation, esterification, and other transformations, allowing for its incorporation into larger and more complex molecular scaffolds.

The trifluoromethyl group is known to enhance the metabolic stability of drug candidates by blocking sites of oxidative metabolism.[2][3] Its lipophilicity can also improve membrane permeability and oral bioavailability. Therefore, this compound is of significant interest to medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.

Future research may focus on developing more efficient and sustainable synthetic routes to this and related compounds, as well as exploring its utility in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.

References

-

PubChem. 5-Methyl-2-(trifluoromethyl)-3-furancarboxylic acid. National Center for Biotechnology Information. [Link]

-

Ma, J. A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews, 104(12), 6119-6146. [Link]

-

Liu, Y., Tian, Q., Ge, J., Wu, X., Li, Z., & Cheng, G. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry, 22(31), 6246-6276. [Link]

-

Wan, X., Li, Z., & Zhang, J. (2014). DABCO-Catalyzed Synthesis of Trifluoromethylated Furans from Propargyl Alcohols and Methyl 2-Perfluoroalkynoate. The Journal of Organic Chemistry, 79(15), 7297-7302. [Link]

-

Moura, S., Gouveia, L. F., & Pinto, M. M. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules (Basel, Switzerland), 29(14), 3009. [Link]

-

Pinheiro, P. S. M., Franco, L. S., & Fraga, C. A. M. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1157. [Link]

Sources

- 1. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

2-Trifluoromethyl-5-methyl-3-furancarboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Trifluoromethyl-5-methyl-3-furancarboxylic acid

Abstract

This technical guide provides a comprehensive overview of a viable and scientifically grounded synthetic pathway for 2-trifluoromethyl-5-methyl-3-furancarboxylic acid. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group and the versatile synthetic handle of the carboxylic acid. The guide emphasizes the causal relationships behind experimental choices, providing detailed protocols and mechanistic insights. It is intended for an audience of researchers, scientists, and drug development professionals seeking to synthesize this and related polysubstituted furan compounds.

Introduction: The Significance of Trifluoromethylated Furans

Polysubstituted furans are prevalent structural motifs found in a wide array of natural products, pharmaceuticals, and functional organic materials.[1] The introduction of a trifluoromethyl (CF₃) group into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, the development of efficient and flexible methodologies for the synthesis of trifluoromethylated heterocycles, including furans, is an active and critical area of chemical research.[1][2]

2-Trifluoromethyl-5-methyl-3-furancarboxylic acid serves as a valuable building block, combining the influential CF₃ group with a methyl group and a carboxylic acid function at specific positions on the furan core. This arrangement allows for further molecular elaboration, making it a key intermediate for the synthesis of complex bioactive compounds and advanced materials. This guide details a robust synthetic approach, grounded in established chemical principles, to access this target molecule.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests that the final step could be the hydrolysis of a stable ester precursor, such as an ethyl carboxylate. This simplifies the synthesis by protecting the reactive carboxylic acid functionality during the construction of the furan ring. The core furan structure itself can be assembled via a cyclization reaction, a cornerstone of heterocyclic chemistry. The Paal-Knorr furan synthesis, which constructs furans from 1,4-dicarbonyl compounds, presents a powerful and versatile strategy.[3][4]

Our proposed forward synthesis is therefore a three-stage process:

-

Formation of a 1,4-Dicarbonyl Intermediate: Condensation of two key building blocks to assemble the carbon skeleton.

-

Acid-Catalyzed Cyclization (Paal-Knorr): Formation of the substituted furan ring via intramolecular condensation and dehydration.

-

Saponification: Hydrolysis of the ethyl ester to yield the final carboxylic acid product.

This pathway is illustrated in the workflow diagram below.

Caption: Proposed synthetic workflow for the target molecule.

Detailed Synthesis Pathway and Experimental Protocols

This section provides a step-by-step guide for the synthesis, including mechanistic explanations for each transformation.

Stage 1: Synthesis of the 1,4-Dicarbonyl Intermediate